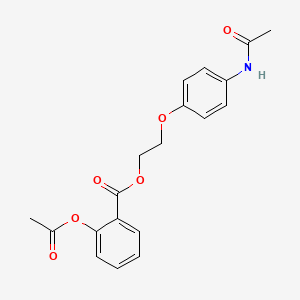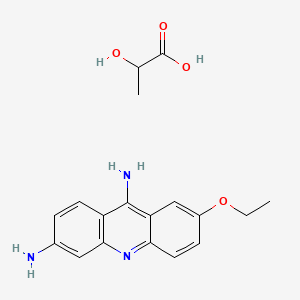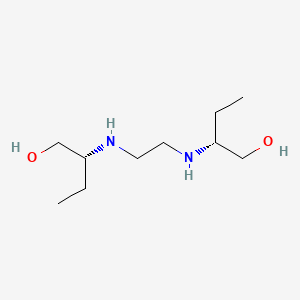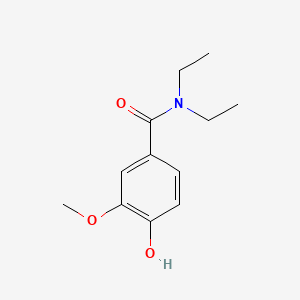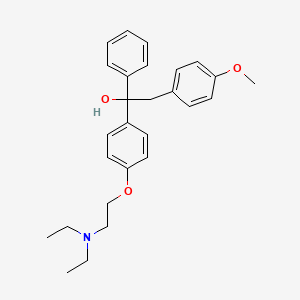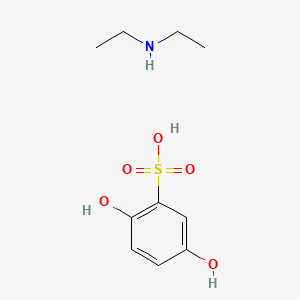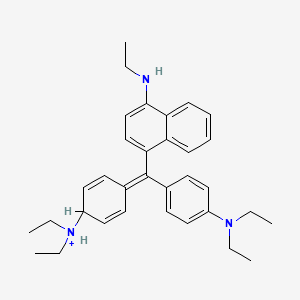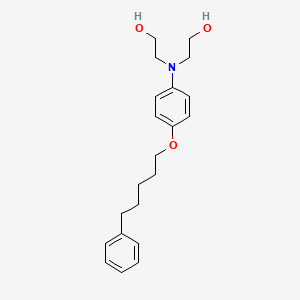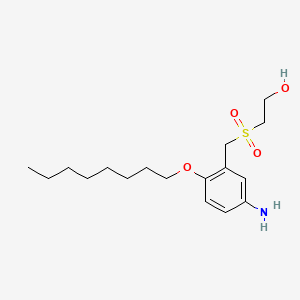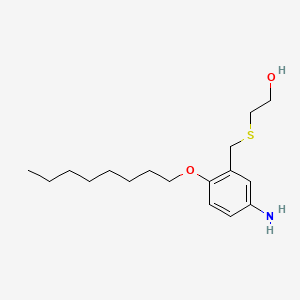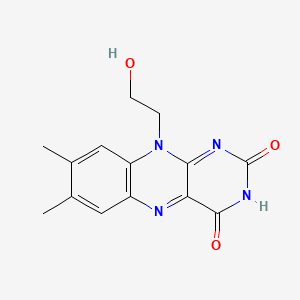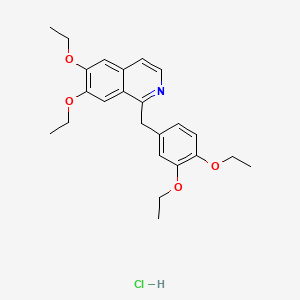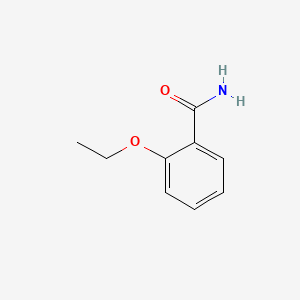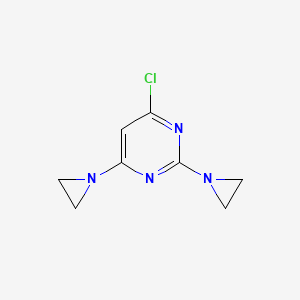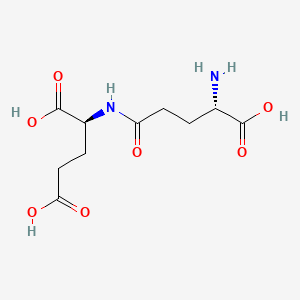
gamma-Glutamylglutamate
Vue d'ensemble
Description
Gamma-Glutamylglutamate (γ-Glu-Glu) is a compound that plays a variety of roles in diverse organisms. It is involved in glutathione metabolism and plays critical roles in antioxidant defense, detoxification, and inflammation processes .
Synthesis Analysis
γ-Glutamyltranspeptidases (γ-GTs) are ubiquitous enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and the transfer of the released γ-glutamyl group to amino acids or short peptides . These enzymes are involved in glutathione metabolism and play critical roles in antioxidant defense, detoxification, and inflammation processes .
Molecular Structure Analysis
Gamma glutamyl transferases (GGT) are highly conserved enzymes that occur from bacteria to humans. They remove terminal γ-glutamyl residue from peptides and amides . The available data indicate that the members of the GGT family share common structural features but are functionally heterogeneous .
Chemical Reactions Analysis
GGT is a two-substrate enzyme catalyzing the transfer of γ-glutamyl moiety from donor substrates, such as glutathione/glutamine, to an acceptor substrate, which can be water (hydrolysis) or other amino acids/small peptides (transpeptidation) or the donor itself (autotranspeptidation) .
Physical and Chemical Properties Analysis
The main biochemical and structural properties of γ-GTs isolated from different sources, as well as their conformational stability and mechanism of catalysis, are described and examined with the aim of contributing to the discussion on their structure–function relationships .
Applications De Recherche Scientifique
Rôle dans le métabolisme bactérien
Le gamma-glutamylglutamate joue un rôle crucial dans le métabolisme des composés gamma-glutamyl chez les bactéries . Les caractéristiques enzymatiques de la gamma-glutamyltranspeptidase, qui est essentielle au métabolisme de ces composés, ont été élucidées .
Production de composés gamma-glutamyl utiles
L'activité de transpeptidation des gamma-glutamyltranspeptidases bactériennes peut être utilisée pour la production enzymatique efficace de composés gamma-glutamyl utiles . Ces derniers incluent les prodrogues pour la maladie de Parkinson, la théanine et les composés kokumi .
Métabolisme du glutathion
Le this compound est impliqué dans le métabolisme du glutathion . Le glutathion est la molécule antioxydante la plus abondante dans les cellules et est impliqué dans une série de fonctions cellulaires importantes .
Processus de détoxification
Le this compound joue un rôle essentiel dans les processus de détoxification . Il est impliqué dans la détoxification réductrice des peroxydes, qui sont oxydés en GSSG .
Processus inflammatoires
Le this compound est impliqué dans les processus inflammatoires . Il joue un rôle essentiel dans la défense antioxydante, la détoxification et les processus inflammatoires .
Applications biotechnologiques
Les propriétés biochimiques du this compound pour cliver la liaison peptidique inhabituelle du GSH et pour transférer le groupement gamma-glutamyl à certains accepteurs afin de produire des composés gamma-glutamyl peuvent être exploitées de différentes manières pour les intérêts pharmaceutiques et biotechnologiques .
Mécanisme D'action
Target of Action
Gamma-Glutamylglutamate primarily targets Gamma-glutamyl transferases (GGT) . These are highly conserved enzymes that occur from bacteria to humans . They play an important role in the homeostasis of glutathione, a major cellular antioxidant, and in the detoxification of xenobiotics in mammals . Additionally, it has been observed that this compound elicits excitatory effects on neurons likely by activating mainly the N-methyl-D-aspartate (NMDA) receptors .
Mode of Action
This compound interacts with its targets by being a substrate for GGT . GGT specifically catalyzes the cleavage of the gamma-glutamyl bond of glutathione and the transfer of the released gamma-glutamyl group to water or to some amino acids and peptides . This results in the formation of gamma-glutamyl amino acids, which are then transported into the cell . In the case of NMDA receptors, this compound partially activates these receptors and exhibits better efficacy for NMDA receptors containing the GluN2B subunit .
Biochemical Pathways
This compound is involved in the gamma-glutamyl cycle , a pathway for the synthesis and degradation of glutathione as well as drug and xenobiotic detoxification . This cycle includes two ATP-dependent GSH synthesis steps, catalyzed by gamma-glutamyl Cys synthetase and GSH synthetase, and a specific GSH degradation pathway .
Pharmacokinetics
It is known that ggt, the primary target of this compound, is a glycoprotein integrated in the plasma membrane with its active site on the outside . This suggests that this compound may need to be transported across the cell membrane to interact with its target.
Result of Action
The action of this compound results in the removal of terminal gamma-glutamyl residue from peptides and amides . This plays a critical role in the homeostasis of glutathione and in the detoxification of xenobiotics in mammals . It also elicits excitatory effects on neurons by activating NMDA receptors .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other molecules and the state of the cell. For instance, the action of this compound on NMDA receptors is dependent on the integrity of synaptic transmission . Moreover, the concentration of this compound can be directly linked to GSH metabolism, as it can be a by-product of glutathione breakdown after gamma-glutamyl transferase action .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Gamma-Glutamylglutamate is involved in the gamma-glutamyl cycle, a crucial pathway for maintaining cellular redox homeostasis. This compound interacts with several enzymes, including gamma-glutamyl transpeptidase (GGT), which catalyzes the transfer of the gamma-glutamyl group from this compound to other amino acids or peptides . This interaction is vital for the synthesis and degradation of glutathione, as well as the detoxification of xenobiotics . Additionally, this compound is involved in the regulation of cellular levels of glutathione, thereby playing a critical role in antioxidant defense and detoxification processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By participating in the gamma-glutamyl cycle, this compound helps regulate the levels of glutathione, which is essential for protecting cells against oxidative stress . Elevated levels of this compound have been associated with increased cellular resistance to oxidative damage and improved detoxification capabilities . Furthermore, this compound has been implicated in modulating cell proliferation, apoptosis, and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with various biomolecules. The primary mechanism involves the transfer of the gamma-glutamyl group by gamma-glutamyl transpeptidase, which facilitates the synthesis and degradation of glutathione . This process is crucial for maintaining cellular redox balance and protecting cells from oxidative damage . Additionally, this compound can influence gene expression by modulating redox-sensitive transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, but its stability can be affected by factors such as pH and temperature . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and cellular effects . Long-term exposure to this compound has been associated with sustained improvements in cellular antioxidant capacity and detoxification processes .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered. At low doses, this compound has been shown to enhance cellular antioxidant defenses and improve detoxification capabilities . At high doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the beneficial effects of this compound are maximized at moderate doses, while adverse effects become prominent at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily the gamma-glutamyl cycle. This compound interacts with enzymes such as gamma-glutamyl transpeptidase and glutathione synthetase, which are essential for the synthesis and degradation of glutathione . By participating in these pathways, this compound helps regulate the levels of glutathione and other metabolites, thereby influencing cellular redox balance and detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in specific cellular compartments, where it exerts its biochemical effects . The distribution of this compound within cells is influenced by factors such as cellular redox status and the availability of transporters .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytosol, mitochondria, and endoplasmic reticulum . Its activity and function can be influenced by its subcellular localization, as well as post-translational modifications that direct it to specific compartments . For example, this compound may be targeted to the mitochondria, where it plays a role in maintaining mitochondrial redox balance and protecting against oxidative damage .
Propriétés
IUPAC Name |
(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O7/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQDWQKWSLFFFR-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CCC(=O)O)C(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912237 | |
| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Glutamylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1116-22-9 | |
| Record name | L-γ-Glutamyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Glutamylglutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-γ-L-glutamyl-L-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-GLUTAMYLGLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6018KCN7X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | gamma-Glutamylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


